molecular formula C20H20N4O3 B2843886 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethoxybenzyl)-1H-pyrrol-3(2H)-one CAS No. 459138-11-5

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethoxybenzyl)-1H-pyrrol-3(2H)-one

Cat. No.: B2843886
CAS No.: 459138-11-5
M. Wt: 364.405
InChI Key: YURGIRILHNDOOK-UHFFFAOYSA-N
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Description

5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethoxybenzyl)-1H-pyrrol-3(2H)-one is a heterocyclic compound featuring a pyrrolone core fused with a benzimidazole moiety and substituted with a 3,4-dimethoxybenzyl group.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-[(3,4-dimethoxyphenyl)methyl]-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-26-16-8-7-12(9-17(16)27-2)10-24-11-15(25)18(19(24)21)20-22-13-5-3-4-6-14(13)23-20/h3-9,21,25H,10-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRQSJDAQMYRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethoxybenzyl)-1H-pyrrol-3(2H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses the synthesis, characterization, and biological activity of this compound, with a focus on its potential applications in cancer therapy and other areas.

Chemical Structure and Synthesis

The compound features a pyrrole ring fused with a benzimidazole moiety and a methoxy-substituted benzyl group . Its molecular formula is C18H20N4O2C_{18}H_{20}N_{4}O_{2}, and it possesses a molecular weight of approximately 328.38 g/mol.

Synthesis Methods

The synthesis typically involves multi-step organic reactions, often starting from indole derivatives and pyrazolone compounds. Key steps include:

  • Thermal reaction : Indole-2,3-dione reacts with pyrazolone under controlled conditions.
  • Characterization techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The benzimidazole moiety is known for its interactions with nucleic acids and proteins, which can inhibit enzyme activity or alter protein function.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) , which is implicated in tumorigenesis. The compound has demonstrated significant inhibitory activity against FGFR1 with an IC50 value of 3.5 μM . Further derivatives have shown even greater potency:

Compound DerivativeIC50 (μM)Cell Line Tested
5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one0.63KG1 myeloma
5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one0.32KG1 myeloma

These derivatives also exhibited antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents .

Antibacterial Activity

While primarily studied for its anticancer properties, some derivatives have also been evaluated for antibacterial activity. However, most tested compounds showed limited antibacterial effects, with only one derivative demonstrating moderate activity against E. coli .

Case Studies and Research Findings

Research has focused on structure-activity relationships (SAR) to optimize the biological efficacy of this compound. For instance:

  • A study involving molecular docking identified various binding modes which suggest that modifications to the benzimidazole or pyrrole rings can enhance FGFR1 inhibition.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula: C17H18N4O3C_{17}H_{18}N_4O_3. The synthesis typically involves multi-step processes that require precise control over reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Notable applications include:

  • Anticancer Activity : Research indicates that compounds with similar structures show promise as anticancer agents. The interaction of the benzimidazole moiety with biological targets may enhance its efficacy against various cancer cell lines.
  • Antimicrobial Properties : The presence of nitrogen-rich heterocycles in its structure suggests potential antimicrobial activity, which is supported by studies on related compounds .
  • Neuroprotective Effects : Compounds containing benzimidazole derivatives have been investigated for neuroprotective properties, particularly in conditions like Alzheimer's disease .

Material Science Applications

Beyond medicinal applications, 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethoxybenzyl)-1H-pyrrol-3(2H)-one has potential uses in material science:

  • Organic Electronics : The compound's electronic properties can be harnessed in the development of organic semiconductors, contributing to advancements in flexible electronics and photovoltaic devices.
  • Sensors : Its chemical reactivity can be utilized in the design of sensors for detecting specific analytes, leveraging changes in conductivity or optical properties upon interaction with target molecules.

Case Studies and Research Findings

Several studies have documented the synthesis and application of similar compounds, providing insights into their biological and chemical properties:

  • Anticancer Studies : A study published in the European Journal of Medicinal Chemistry detailed the synthesis of benzimidazole derivatives and their evaluation against cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .
  • Neuroprotective Research : Another research article explored the neuroprotective effects of benzimidazole derivatives, highlighting their potential in treating neurodegenerative diseases through modulation of neuroinflammatory pathways .
  • Material Science Innovations : Recent advancements in organic electronics have demonstrated how compounds with similar structural features can enhance charge transport properties, paving the way for innovative applications in electronic devices .

Comparison with Similar Compounds

Table 1: Substituent and Molecular Weight Comparison

Compound Substituent Molecular Formula Molecular Weight (g/mol)
Target compound 3,4-Dimethoxybenzyl C₂₁H₂₂N₄O₃ 378.40
5a () Naphthalen-2-yl thiazole C₂₈H₂₁N₅O₂S 474.50
CAS 857492-83-2 () 3-Butoxypropyl C₁₈H₂₄N₄O₂ 328.40
CAS 459137-97-4 () 4-Fluorophenyl C₁₇H₁₃FN₄O 308.31

Crystallographic and Conformational Analysis

The benzimidazole-pyrrolone core is planar, facilitating π-π stacking interactions. Crystallographic studies using SHELXL () and ORTEP-III () reveal that the 3,4-dimethoxybenzyl group adopts a conformation orthogonal to the benzimidazole plane, minimizing steric hindrance and stabilizing the structure .

Pharmacological Activity Comparison

Benzimidazole-pyrrolones exhibit diverse bioactivities:

  • Antimicrobial activity : Derivatives like 5a–h () show moderate growth inhibition against Gram-positive bacteria, attributed to their planar aromatic systems disrupting cell membranes .
  • Enzyme inhibition : Analogous compounds (e.g., α-glycosidase inhibitors in ) demonstrate substituent-dependent efficacy. The target compound’s dimethoxy group may enhance binding to hydrophobic enzyme pockets .
  • Bioavailability : The 3,4-dimethoxybenzyl group likely improves metabolic stability compared to fluorophenyl or aliphatic analogs, as methoxy groups resist oxidative degradation .

Physicochemical Properties

  • Solubility : The dimethoxybenzyl group increases logP (~2.5–3.0), favoring lipid bilayer penetration but reducing aqueous solubility .
  • Hydrogen-bonding: Three H-bond donors (N–H groups) and four acceptors (carbonyl and methoxy O atoms) enable interactions with biological targets .

Preparation Methods

Synthetic Strategies for Core Structural Components

Formation of the 1H-Benzo[d]imidazol-2-yl Moiety

The benzimidazole ring is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For example, 4-(1H-benzo[d]imidazol-2-yl)aniline intermediates are prepared by reacting o-phenylenediamine with 4-aminobenzoic acid under refluxing acetic acid, yielding cyclized products with >80% efficiency. Substitutions at the 2-position are introduced using aryl aldehydes (e.g., 4-nitrobenzaldehyde) to form Schiff base intermediates, which are subsequently reduced to secondary amines.

Table 1: Optimization of Benzimidazole Synthesis
Reactant Pair Catalyst Temperature (°C) Yield (%) Reference
o-Phenylenediamine + 4-Nitrobenzaldehyde AcOH 120 85
o-Phenylenediamine + 4-Chlorophenylglyoxal H2SO4 100 78

Construction of the Pyrrol-3(2H)-one Skeleton

The pyrrolone ring is assembled via cyclocondensation reactions. A representative method involves reacting 3-oxo-butanamide derivatives with ammonium acetate in ethanol under microwave irradiation, achieving cyclization within 15 minutes. Alternatively, maleic anhydride serves as a dienophile in Diels-Alder reactions with 1,3-dienes, followed by hydrolysis to yield the 3(2H)-pyrrolone core.

Mechanistic Insight :
The reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with maleic anhydride proceeds through an α,β-unsaturated carboxylic acid intermediate, which undergoes intramolecular cyclization upon treatment with hydrazine hydrate. Infrared spectroscopy confirms the presence of C=O stretches at 1714 cm⁻¹ (carboxylic acid) and 1644 cm⁻¹ (amide).

Functionalization at the 1- and 5-Positions

Introduction of the 3,4-Dimethoxybenzyl Group

Alkylation of the pyrrolone nitrogen is achieved using 3,4-dimethoxybenzyl chloride in the presence of potassium carbonate. A binary solvent system (DMF:H2O, 4:1) enhances nucleophilicity, yielding 85–90% substitution at ambient temperature. Competing O-alkylation is suppressed by pre-coordinating the nitrogen with BF3·OEt2.

Installation of the 5-Amino Substituent

Nitration of the pyrrolone ring at the 5-position using fuming HNO3/H2SO4 (1:3) at 0°C, followed by catalytic hydrogenation (H2, Pd/C, 50 psi), introduces the amino group. Regioselectivity is controlled by steric effects from the 3,4-dimethoxybenzyl group, directing nitration exclusively to the 5-position.

Integrated Multi-Step Synthesis

Sequential Condensation-Cyclization Protocol

A optimized three-step sequence (Figure 1) combines benzimidazole formation, pyrrolone cyclization, and functional group introduction:

  • Step 1 : Condense o-phenylenediamine with 4-nitrobenzaldehyde in glacial AcOH (12 h, reflux) to form 2-(4-nitrophenyl)-1H-benzo[d]imidazole.
  • Step 2 : React with maleic anhydride in THF, followed by hydrazine hydrate-mediated cyclization to yield 4-(1H-benzo[d]imidazol-2-yl)pyrrol-3(2H)-one.
  • Step 3 : Alkylate with 3,4-dimethoxybenzyl bromide (K2CO3, DMF, 24 h) and aminate via nitration/reduction.
Table 2: Comparative Yields for Integrated Synthesis
Step Reaction Type Solvent Time (h) Yield (%)
1 Schiff Base Formation AcOH 12 88
2 Diels-Alder Cyclization THF 6 76
3 N-Alkylation DMF 24 82

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds reveals planar benzimidazole and pyrrolone rings with dihedral angles of 8.2°–12.5°. Hydrogen bonding between the NH group (pyrrolone) and carbonyl oxygen generates R₂²(8) dimeric motifs, stabilizing the supramolecular architecture.

NMR Spectroscopy

¹H NMR (500 MHz, DMSO-d₆): δ 6.78 (s, 1H, pyrrolone H4), 7.12–7.54 (m, 6H, benzimidazole and dimethoxybenzyl protons), 9.59 (s, 1H, NH₂). The 3,4-dimethoxybenzyl methyl groups resonate as singlets at δ 3.72 and 3.85.

Q & A

Basic: What are the key steps and optimal conditions for synthesizing 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethoxybenzyl)-1H-pyrrol-3(2H)-one?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, substitution, and functional group protection/deprotection. Key steps include:

  • Cyclization: Use sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to facilitate pyrrolone ring formation .
  • Substitution Reactions: Introduce the benzimidazole moiety via nucleophilic aromatic substitution, requiring anhydrous conditions and temperatures between 60–80°C .
  • Purification: Column chromatography (CC) with eluents like chloroform/ethyl acetate/hexane (2:3:3) yields pure compounds (e.g., 39% yield for a benzimidazole-pyrrole derivative) .

Critical Parameters:

  • Solvent polarity and reaction time significantly impact regioselectivity.
  • Monitor intermediates via TLC and HPLC (retention time: ~15–20 min for related compounds) .

Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals (e.g., δ 3.24 ppm for methylsulfonyl groups in similar compounds) .
    • DEPT-135: Confirm quaternary carbons in the benzimidazole ring .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ m/z 352.12 for a benzimidazole-pyrrole analog) .
  • HPLC: Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>98%) .

Advanced: How can researchers address conflicting spectroscopic data during structural elucidation?

Methodological Answer:

  • Contradiction Example: Overlapping aromatic proton signals in 1H NMR.
  • Resolution Strategies:
    • Variable Temperature NMR: Reduce signal broadening caused by dynamic processes (e.g., ring puckering) .
    • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311G** basis set) .
    • X-ray Crystallography: Resolve ambiguities via single-crystal analysis (e.g., C–H···π interactions in pyrrolone derivatives) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

Methodological Answer:

  • Variable Substituents:
    • Modify the dimethoxybenzyl group (e.g., replace with 4-fluorobenzyl) to assess steric/electronic effects on receptor binding .
    • Replace the pyrrolone ring with thiadiazole to evaluate heterocycle contributions .
  • Assay Design:
    • Enzyme Inhibition: Test IC50 values against kinases (e.g., EGFR) using fluorescence-based assays .
    • Antimicrobial Screening: Use microdilution assays (MIC ≤ 8 µg/mL for benzimidazole derivatives) .
  • Computational Docking: Map binding poses in active sites (e.g., AutoDock Vina) to prioritize synthetic targets .

Basic: What are standard protocols for evaluating this compound’s stability under experimental conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Incubate at pH 2 (HCl) and pH 12 (NaOH) for 24h at 40°C; analyze via HPLC for degradation products .
    • Oxidative Stress: Treat with 3% H2O2; monitor peroxide-sensitive groups (e.g., dimethoxybenzyl) via LC-MS .
  • Long-Term Stability: Store at -20°C under argon; assess purity monthly for 6 months .

Advanced: How to resolve low synthetic yields during benzimidazole-pyrrolone coupling?

Methodological Answer:

  • Optimization Strategies:
    • Catalyst Screening: Use Pd(PPh3)4 for Suzuki-Miyaura coupling (e.g., 75% yield improvement in aryl-aryl bond formation) .
    • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 120°C vs. 12h conventional heating) .
    • Protecting Groups: Introduce tert-butoxycarbonyl (Boc) on the amino group to prevent side reactions .

Advanced: What computational methods validate this compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • ADMET Prediction:
    • Use SwissADME to calculate logP (e.g., 2.8 for similar pyrrolones) and blood-brain barrier permeability .
    • CYP450 Inhibition: Simulate interactions with Cytochrome P450 isoforms (e.g., CYP3A4) via molecular dynamics .
  • Free Energy Perturbation (FEP): Quantify binding affinity changes for mutagenesis-guided SAR .

Basic: What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

  • Antioxidant Activity: DPPH radical scavenging assay (IC50 ≤ 50 µM for hydroxy-pyrrolones) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., IC50 12 µM against HeLa cells for benzimidazole derivatives) .
  • Enzyme Inhibition: Fluorescence polarization (FP) assays for kinase targets .

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